Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate

Description

Significance of Alpha-Hydroxy Acids in Organic and Biological Chemistry

Alpha-hydroxy acids are a class of carboxylic acids that feature a hydroxyl (-OH) group attached to the carbon atom immediately adjacent to the carboxyl group. fiveable.mewikipedia.org This structural arrangement confers unique chemical properties that make them valuable in various domains. In organic synthesis, AHAs like glycolic acid, lactic acid, and mandelic acid serve as versatile precursors. wikipedia.org For instance, they are utilized in the industrial-scale preparation of biodegradable polymers, such as polylactic acid (PLA) and poly(glycolic acid) (PGA), which have applications in medical implants, drug delivery systems, and sutures. wikipedia.org

From a biological perspective, AHAs are well-known for their effects on the skin. nih.gov They function as chemical exfoliants by disrupting the bonds between skin cells, which promotes the shedding of dead cells and encourages cell renewal. evolvebeauty.commedicalnewstoday.com This action can help improve skin texture and appearance. medicalnewstoday.commdpi.com The effectiveness of AHAs is often linked to their concentration and the duration of their application. nih.gov Common examples of AHAs include naturally occurring compounds found in foods such as glycolic acid from sugar cane, lactic acid from milk, malic acid from apples, and citric acid from citrus fruits. nih.govmedicalnewstoday.com

Importance of Phenolic Moieties in the Design of Bioactive Chemical Entities

Phenolic compounds are characterized by the presence of a hydroxyl group directly attached to an aromatic ring. ffhdj.com This structural feature is a recurring motif in a vast number of natural products and synthetic molecules, including a significant portion of pharmaceuticals approved by the U.S. FDA. nsf.govacs.org The phenol (B47542) group's ability to donate a hydrogen atom makes many phenolic compounds potent antioxidants and scavengers of reactive oxygen species, which are implicated in numerous diseases. frontiersin.org This antioxidant activity is a key reason for their extensive study for potential health benefits. nih.govresearchgate.net

In drug design, the phenolic moiety is integral to the structure of many biologically active molecules, contributing to their therapeutic effects. nsf.govnih.gov Phenols are found in the structures of essential medicines and play a role in a wide range of therapeutic areas, from anticancer agents to cardiovascular drugs. ffhdj.comnsf.gov For example, the amino acid tyrosine and the neurotransmitter serotonin (B10506) contain phenolic rings. nsf.gov However, the application of phenols in drug development is not without challenges, as they can be susceptible to rapid metabolism, which may affect their oral bioavailability. nih.gov Medicinal chemists often explore strategies like creating bioisosteres—structurally similar compounds—to optimize the pharmacokinetic profiles of phenolic drug candidates while retaining their desired biological activity. nih.gov

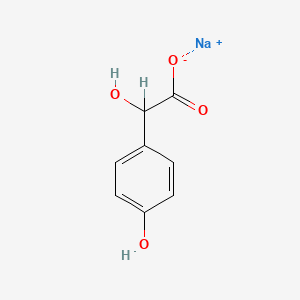

Structural Context of Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate as an Alpha-Hydroxy Phenolic Acid Derivative

This compound is a molecule that structurally combines the key features of both an alpha-hydroxy acid and a phenol. It is the sodium salt of 4-hydroxymandelic acid (also known as p-hydroxymandelic acid). musechem.commedchemexpress.com The molecule consists of:

An alpha-hydroxy acid core: a central carbon atom bonded to a carboxylate group and a hydroxyl group.

A phenolic moiety : a phenyl ring with a hydroxyl group attached at the para (4-) position, which is also bonded to the central alpha-carbon.

This bifunctional nature makes it a derivative of mandelic acid, which is itself an aromatic alpha-hydroxy acid. wikipedia.org The presence of the phenolic hydroxyl group, in addition to the alpha-hydroxyl and carboxylate groups, provides multiple sites for potential chemical interactions, such as hydrogen bonding. musechem.com The compound is a water-soluble, white to off-white powder often used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. musechem.commedchemexpress.com For instance, its parent acid, 4-hydroxymandelic acid, is a known precursor in the synthesis of the beta-blocker drug atenolol. wikipedia.org

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| Systematic Name | sodium;2-hydroxy-2-(4-hydroxyphenyl)acetate |

| Common Synonyms | Sodium 4-hydroxymandelate (B1240059), Sodium p-hydroxymandelate, 4-Hydroxymandelic acid sodium salt cymitquimica.commolbase.com |

| CAS Number | 69322-01-6 chemuniverse.com |

| Molecular Formula | C₈H₇NaO₄ nih.gov |

| Molecular Weight | 190.13 g/mol chemuniverse.comnih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-hydroxy-2-(4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4.Na/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7,9-10H,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQVZCCKGRTPLU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69322-01-6, 70013-61-5, 73779-35-8 | |

| Record name | Sodium 4-hydroxyphenylglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069322016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-hydroxyphenylglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070013615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (1)-4-hydroxyphenylglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073779358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-hydroxyphenylglycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 4-hydroxyphenylglycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium (±)-4-hydroxyphenylglycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Sodium 2 Hydroxy 2 4 Hydroxyphenyl Acetate

Established Synthetic Routes to Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate and its Precursors

The synthesis of this compound primarily involves the preparation of its corresponding acid, 4-hydroxyphenylglycolic acid, followed by a simple neutralization step. The precursors to 4-hydroxyphenylglycolic acid can be synthesized through several established chemical pathways.

Neutralization of 4-Hydroxyphenylglycolic Acid

The final step in the formation of this compound is a straightforward acid-base neutralization reaction. In this process, 4-hydroxyphenylglycolic acid is treated with a sodium base, typically sodium hydroxide (B78521) or sodium bicarbonate. The reaction is generally carried out in an aqueous solution. The acidic carboxylic acid proton of 4-hydroxyphenylglycolic acid is transferred to the hydroxide or bicarbonate ion, resulting in the formation of the sodium salt and water. The product can then be isolated by evaporation of the solvent. This method is highly efficient and is the standard procedure for converting a carboxylic acid to its sodium salt.

Condensation Reactions Involving 4-Hydroxybenzaldehyde (B117250) and Glyoxylic Acid

A common and direct method for the synthesis of 4-hydroxyphenylglycolic acid involves the condensation of a phenol (B47542) with glyoxylic acid. google.com In a typical procedure, 4-hydroxybenzaldehyde is not the direct precursor; instead, phenol is reacted with glyoxylic acid in an alkaline medium. google.com The reaction proceeds via electrophilic substitution on the activated phenol ring.

For instance, a patented process describes the reaction of phenol with a 50% aqueous solution of glyoxylic acid in the presence of a base like potassium hydroxide. google.com The reaction is typically conducted at a controlled temperature, for example, 55°C for a duration of 2 hours, to yield 4-hydroxymandelic acid. google.com The yield of 4-hydroxyphenylacetic acid, a related compound, from 4-hydroxymandelic acid can be as high as 90-95% by mole. google.com

| Reactants | Base | Temperature | Reaction Time | Product | Reported Yield of Related Product |

|---|---|---|---|---|---|

| Phenol, Glyoxylic Acid | Potassium Hydroxide | 55°C | 2.0 hours | 4-Hydroxyphenylglycolic Acid | 90-95% (for subsequent reduction product) |

Hydroxylation Approaches for Phenylacetic Acid Derivatives

Another synthetic approach to 4-hydroxyphenylglycolic acid involves the hydroxylation of phenylacetic acid derivatives. This can be achieved through various chemical methods, including the use of Fenton's reagent, which consists of a solution of hydrogen peroxide and an iron(II) catalyst. wikipedia.org The reaction generates hydroxyl radicals (HO•), which are powerful oxidizing agents capable of hydroxylating aromatic rings. acs.orgnih.gov

The oxidation of phenylacetic acid with Fenton's reagent can lead to a mixture of phenolic products. acs.org The distribution of isomers is dependent on the reaction conditions. By carefully controlling parameters such as pH, temperature, and the concentrations of the reagents, the selectivity of the hydroxylation can be directed towards the desired product. acs.orgnih.gov For example, the oxidation of phenylacetic acid can be optimized to favor the formation of phenols with high selectivity. acs.org

Advanced Synthetic Strategies and Stereochemical Control

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the asymmetric synthesis and resolution of racemic mixtures of 4-hydroxyphenylglycolic acid is of significant importance.

Asymmetric Synthesis Utilizing Chiral Catalysts and Auxiliaries

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. This can be achieved by using chiral catalysts or chiral auxiliaries to control the stereochemical outcome of a reaction. nih.govresearchgate.net

In the context of synthesizing enantiomerically pure 4-hydroxyphenylglycolic acid, one potential strategy is the asymmetric reduction of a prochiral precursor, such as 4-hydroxybenzoylformic acid. This can be accomplished using a chiral reducing agent or a catalyst in the presence of a hydrogen source. While specific examples for the asymmetric reduction of 4-hydroxybenzoylformic acid are not extensively detailed in the provided search results, the principle is well-established for other keto acids.

Another approach involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, a prochiral precursor could be esterified with a chiral alcohol, and the resulting diastereomeric esters could then undergo a reaction where the chiral auxiliary directs the formation of the desired stereocenter in the 4-hydroxyphenylglycolic acid moiety.

Resolution of Racemic Mixtures for Enantiomeric Purity

Resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org A common method for the resolution of racemic carboxylic acids like 4-hydroxyphenylglycolic acid is through the formation of diastereomeric salts. libretexts.orglibretexts.org This involves reacting the racemic acid with a single enantiomer of a chiral base, such as a chiral amine (e.g., brucine, strychnine, or synthetic amines like 1-phenylethanamine). wikipedia.orglibretexts.org The resulting salts are diastereomers and have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orglibretexts.org Once separated, the pure enantiomer of the carboxylic acid can be recovered by treating the diastereomeric salt with a strong acid.

Enzymatic kinetic resolution is another powerful technique for obtaining enantiomerically pure compounds. nih.govresearchgate.net This method utilizes an enzyme that selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) could be used to selectively esterify one enantiomer of racemic 4-hydroxyphenylglycolic acid, allowing for the separation of the esterified product from the unreacted enantiomer. Dynamic kinetic resolution is an advancement of this method where the unreacted enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomer. rsc.org

| Resolution Method | Resolving Agent/Catalyst | Principle of Separation | Potential Outcome |

|---|---|---|---|

| Diastereomeric Salt Formation | Chiral Amines (e.g., 1-phenylethanamine) | Differential solubility of diastereomeric salts | Separation of (R)- and (S)-4-hydroxyphenylglycolic acid |

| Enzymatic Kinetic Resolution | Lipases, Esterases | Enzyme selectively reacts with one enantiomer | Enantioenriched 4-hydroxyphenylglycolic acid and its derivative |

Chemical Reactivity and Derivatization Pathways

The chemical reactivity of this compound is characterized by the presence of three functional groups: a phenolic hydroxyl group, a secondary alcohol, and a carboxylate. These groups allow for a variety of chemical transformations, including oxidation and reduction reactions.

Oxidation Reactions of Hydroxyl Groups

The secondary alcohol group in this compound can be selectively oxidized to a ketone, yielding sodium 2-(4-hydroxyphenyl)-2-oxoacetate (the sodium salt of 4-hydroxyphenylglyoxylic acid). This transformation can be achieved using various oxidizing agents. Enzymatic oxidation offers a high degree of selectivity. For instance, an engineered hydroxymandelate oxidase has been shown to effectively convert (S)-4-hydroxymandelic acid to 4-hydroxyphenylglyoxylic acid.

Further oxidation of the resulting α-keto acid can lead to the formation of p-hydroxybenzoic acid through oxidative decarboxylation. This has been demonstrated in enzymatic systems where p-hydroxymandelic acid is converted to p-hydroxybenzoic acid.

| Starting Material | Oxidizing Agent/Catalyst | Product |

| (S)-4-hydroxymandelic acid | Engineered hydroxymandelate oxidase | 4-hydroxyphenylglyoxylic acid |

| p-hydroxymandelic acid | Enzymatic system | p-hydroxybenzoic acid |

The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation, which can lead to the formation of quinone structures. While direct oxidation of this compound to a simple quinone is not extensively documented, the oxidation of phenols to quinones is a well-established transformation. Reagents such as Fremy's salt (potassium nitrosodisulfonate) are known to selectively oxidize phenols to the corresponding quinones. wikipedia.orgorgsyn.orgnih.govresearchgate.netsciencemadness.org In the case of 4-substituted phenols like 4-hydroxymandelic acid, oxidation would be expected to yield a p-benzoquinone derivative, though the reaction may be complex due to the presence of the other functional groups.

Electrochemical methods have also been employed for the oxidation of similar compounds. For example, the electrochemical oxidation of 3,4-dihydroxymandelic acid proceeds through an o-benzoquinone intermediate. nih.govnih.gov This suggests that electrochemical oxidation of this compound could potentially lead to the formation of a p-benzoquinone methide intermediate.

| Reagent | Expected Product Type |

| Fremy's salt | p-Benzoquinone derivative |

| Electrochemical oxidation | p-Benzoquinone methide intermediate |

Reduction Reactions of Carboxylic and Phenolic Moieties

The reduction of the carboxylic acid group in 4-hydroxymandelic acid to a primary alcohol would result in the formation of 4-(1,2-dihydroxyethyl)phenol. This transformation requires a strong reducing agent, as carboxylic acids are generally resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a suitable reagent for the reduction of carboxylic acids to primary alcohols. masterorganicchemistry.comlibretexts.orgchemistrysteps.comlibretexts.orgorgosolver.comlibretexts.orgkhanacademy.orgyoutube.com The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup. It is important to note that LiAlH₄ is a very reactive and non-selective reducing agent that will also reduce other carbonyl-containing functional groups.

The phenolic hydroxyl group is generally stable under these conditions; however, the acidic proton of the phenol will react with the hydride reagent, consuming an equivalent of the reducing agent. Catalytic hydrogenation is another method that can be employed for the reduction of carboxylic acids, although it often requires harsh conditions of high pressure and temperature. The simultaneous reduction of a phenolic hydroxyl group is generally not favored under typical catalytic hydrogenation conditions used for carboxylic acid reduction. Research on the reduction of 4-hydroxymandelic acid has primarily focused on the synthesis of 4-hydroxyphenylacetic acid, where the benzylic alcohol is reduced. globethesis.comgoogle.com

| Reducing Agent | Expected Product |

| Lithium aluminum hydride (LiAlH₄) | 4-(1,2-dihydroxyethyl)phenol |

Nucleophilic Substitution Reactions of Hydroxyl Groups

The chemical reactivity of this compound is characterized by the presence of two hydroxyl groups—one phenolic and one alcoholic—and a carboxylate group. The hydroxyl groups, in particular, are susceptible to nucleophilic substitution reactions, allowing for the formation of various derivatives through the creation of ether and ester linkages. These transformations are fundamental in modifying the compound's physical and chemical properties.

Formation of Ether and Ester Linkages

The conversion of the hydroxyl groups in this compound to ether and ester functionalities represents a key class of chemical transformations. These reactions typically proceed via established methodologies such as the Williamson ether synthesis for ether formation and Fischer-Speier esterification for ester synthesis.

The formation of ethers from the hydroxyl groups of the parent acid, 4-hydroxymandelic acid, can be achieved through reactions with alkyl halides in the presence of a base. This process, known as the Williamson ether synthesis, involves the deprotonation of the hydroxyl group to form an alkoxide or phenoxide, which then acts as a nucleophile to displace the halide from the alkyl halide. The phenolic hydroxyl group is more acidic and therefore more readily deprotonated, making it the primary site for etherification under milder basic conditions. The alcoholic hydroxyl group can also undergo etherification, though it may require stronger bases or different reaction conditions.

Esterification, the formation of an ester, can be accomplished by reacting 4-hydroxymandelic acid with an alcohol in the presence of a strong acid catalyst, a process known as Fischer esterification. This is an equilibrium-controlled reaction, and to achieve high yields of the ester, it is often necessary to remove the water formed during the reaction or to use a large excess of the alcohol. Both the alcoholic and carboxylic acid groups can participate in esterification. The carboxylic acid group will react with an external alcohol to form an ester, while the alcoholic hydroxyl group can be acylated by an acid chloride or anhydride (B1165640) in the presence of a base.

Below is a table summarizing the general conditions for these transformations on the parent acid, 4-hydroxymandelic acid.

| Transformation | Reagents | General Conditions | Product Type |

| Etherification | Alkyl halide (e.g., CH₃I, CH₃CH₂Br) | Base (e.g., NaH, K₂CO₃), appropriate solvent (e.g., DMF, Acetone) | O-alkylated ether |

| Esterification | Alcohol (e.g., CH₃OH, CH₃CH₂OH) | Acid catalyst (e.g., H₂SO₄, TsOH), heat | Carboxylate ester |

| Acylation | Acid chloride or Anhydride | Base (e.g., Pyridine, Et₃N) | O-acylated ester |

Industrial Synthesis Scale-Up and Advanced Purification Techniques

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates careful consideration of process parameters to ensure efficiency, cost-effectiveness, and product quality. Advanced manufacturing technologies, including continuous flow processes, are being explored to optimize the synthesis of fine chemicals.

Considerations for Large-Scale Production Processes

An established industrial process for the manufacture of sodium p-hydroxymandelate involves the reaction of glyoxylic acid with an excess of phenol. google.com In this process, an aqueous solution of glyoxylic acid is reacted with phenol in the presence of a tertiary amine, such as tributylamine (B1682462) or triisooctylamine, which is insoluble or only slightly soluble in water. google.com Following the condensation reaction, the resulting p-hydroxymandelic acid is salified by the addition of an aqueous solution of sodium hydroxide. google.com

Key considerations for scaling up this process include:

Reactant Ratios and Concentrations: The use of an excess of phenol (2 to 8 moles per mole of glyoxylic acid) and a specific molar ratio of tertiary amine (1 to 5 moles per mole of glyoxylic acid) is crucial for driving the reaction towards the desired product. google.com The concentration of the aqueous glyoxylic acid solution is also an important parameter, with concentrations greater than 50% by weight being advantageous. google.com

Temperature and Reaction Time: Precise control of the reaction temperature is necessary to ensure optimal reaction rates and minimize the formation of byproducts.

Phase Separation and Product Isolation: The use of a water-immiscible tertiary amine facilitates the separation of the product from the excess phenol. After salification with sodium hydroxide, the aqueous phase containing the sodium p-hydroxymandelate can be separated from the organic phase. google.com

Purification: The crude product is typically purified by crystallization. For instance, the product can be crystallized from a mixture of water and isopropanol (B130326) to yield sodium p-hydroxymandelate with one molecule of water. google.com

The following table summarizes typical parameters from an industrial manufacturing process. google.com

| Parameter | Value |

| Glyoxylic Acid Moles | 1 |

| Phenol Moles | 2 to 8 |

| Tertiary Amine Moles | 1 to 5 |

| Glyoxylic Acid Conc. | > 50% by weight |

| Salification Agent | Aqueous Sodium Hydroxide |

| Purification Method | Crystallization from Water/Isopropanol |

| Typical Yield | 74% (as monohydrate) |

Implementation of Continuous Flow Reactors and Automated Systems

While specific details on the implementation of continuous flow reactors and automated systems for the synthesis of this compound are not extensively documented in publicly available literature, the general advantages of these technologies are well-recognized in the chemical industry. Continuous flow chemistry offers several potential benefits for the large-scale production of this compound.

Continuous flow reactors can provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and yield. The high surface-area-to-volume ratio in these reactors allows for more efficient heat transfer, which is particularly beneficial for exothermic reactions. This precise control can also minimize the formation of impurities, simplifying downstream purification processes.

Automated systems can be integrated with continuous flow reactors to enable real-time monitoring and control of the synthesis process. This can include automated reagent addition, in-line analysis of reaction progress, and automated product collection. Such automation can lead to increased operational efficiency, reduced labor costs, and enhanced process safety by minimizing manual handling of chemicals.

Although a specific continuous flow process for this compound is not detailed, the principles of continuous manufacturing are applicable to the key reaction steps in its synthesis, such as the condensation of phenol and glyoxylic acid. The development of such a process would likely involve the optimization of reactor design, catalyst selection (if applicable), and the integration of in-line purification techniques.

Molecular Mechanism Studies and Biochemical Interactions of Sodium 2 Hydroxy 2 4 Hydroxyphenyl Acetate

Investigation of Molecular Target Interactions (In Vitro Focus)

Detailed in vitro studies on the specific molecular target interactions of Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate are not extensively available in current scientific literature. However, the known biological activities of its parent compound and similar chemical structures provide a basis for potential areas of investigation.

Specific data on the ligand-enzyme binding mechanisms of this compound is limited. Research into related phenolic compounds suggests potential interactions with various enzymes. For instance, many phenolic compounds are known to be inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis, as well as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. nih.govmdpi.comnih.govnih.govfrontiersin.orgnih.gov The structural features of this compound, particularly the hydroxylated phenyl ring, suggest that it could potentially interact with the active sites of such enzymes, but specific inhibitory constants and binding mechanisms have not been elucidated.

There is currently a lack of non-clinical studies investigating the direct interaction of this compound with specific cellular receptors.

Modulation of Cellular Pathways (In Vitro Studies)

In vitro studies have begun to shed light on the ability of mandelic acid derivatives to modulate cellular pathways, particularly those related to oxidative stress.

The antioxidant properties of mandelic acid and its derivatives have been a subject of investigation, suggesting a role for these compounds in the regulation of oxidative stress.

The radical scavenging activity of mandelic acid and its derivatives has been evaluated using various assays. A study on mandelic acid and its hydroxy and methoxy (B1213986) derivatives demonstrated their capacity to scavenge free radicals. nih.gov The antioxidant activity is often attributed to the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals. nih.gov The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate this activity. iomcworld.commdpi.comyoutube.com

Table 1: Radical Scavenging Activity of Mandelic Acid Derivatives (DPPH Assay)

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 3,4-dihydroxymandelic acid | Data not specified, but showed activity | nih.gov |

| 4-hydroxy-3-methoxymandelic acid | Data not specified, but showed activity | nih.gov |

| 3-hydroxymandelic acid | No activity | nih.gov |

| Mandelic acid | No activity | nih.gov |

IC50 represents the concentration required to scavenge 50% of the DPPH radicals.

Another study investigating the biological activity of mandelic acid and its alkali metal salts, including the sodium salt, suggested that oxidative stress is a dominant mechanism of its observed cytotoxicity and genotoxicity in bacterial assays. nih.gov This implies an interaction with and potential generation of reactive oxygen species under certain experimental conditions.

The influence of this compound on the metabolism of reactive oxygen species (ROS) in cellular systems is an area of active research interest. While direct studies on this specific sodium salt are scarce, related compounds have been shown to affect ROS levels. nih.gov A study on various mandelic acid salts indicated an impact on ROS generation in E. coli. nih.gov The generation of ROS can have dual effects, being either beneficial or detrimental depending on the cellular context and concentration. nih.govresearchgate.net It is hypothesized that the phenolic structure of this compound could contribute to its ability to modulate ROS levels, though the precise mechanisms and cellular consequences require further investigation.

Table 2: Antioxidant Capacity of Mandelic Acid Derivatives (Other Assays)

| Compound | FRAP Assay | CUPRAC Assay | ABTS Assay | Reference |

|---|---|---|---|---|

| 3,4-dihydroxymandelic acid | Highest activity | Highest activity | Showed activity | nih.gov |

| 4-hydroxy-3-methoxymandelic acid | Moderate activity | Moderate activity | Showed activity | nih.gov |

| Mandelic acid | Low activity | Low activity | No activity | nih.gov |

| 3-hydroxymandelic acid | Lowest activity | Lowest activity | No activity | nih.gov |

FRAP (Ferric Reducing Antioxidant Power), CUPRAC (Cupric Reducing Antioxidant Capacity), and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) assays measure the reducing capacity of antioxidants.

Modulation of Inflammatory Signaling Cascades

The anti-inflammatory potential of phenolic compounds is a significant area of biochemical research. The mechanisms often involve the modulation of key signaling pathways that regulate the production of inflammatory mediators. While direct studies on this compound are limited, the activities of structurally related phenolic acids provide insight into its potential mechanisms of action, particularly concerning pro-inflammatory cytokines and cyclooxygenase enzymes.

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal mediators of the inflammatory response. High levels of these cytokines are associated with various inflammatory conditions. Research into related phenolic compounds suggests a potential role for this compound in modulating these signaling molecules.

Studies on 4-Hydroxybenzoic acid (4-HB), a structurally similar compound, have shown that it can significantly reduce the mRNA and protein levels of pro-inflammatory cytokines, including IL-6 and TNF-α. nih.gov This modulation is linked to the inhibition of the NLRP3 inflammasome, a multiprotein complex that triggers the release of inflammatory cytokines. nih.gov The mechanism involves suppressing the activation of the inflammasome by reducing the production of reactive oxygen species (ROS). nih.gov

Furthermore, low-molecular-weight metabolites derived from dietary polyphenols, a class of compounds to which 4-hydroxymandelic acid is related, are known to inhibit the production of inflammatory cytokines like TNF-α and IL-6 in microglial cells, the primary immune cells of the central nervous system. acs.org The primary molecular targets for these metabolites include the signaling cascades, such as the Nuclear Factor kappa B (NF-κB) pathway, which are responsible for the activation and production of these cytokines. acs.org While these findings are for related compounds, they suggest a plausible mechanism by which this compound could exert anti-inflammatory effects.

The cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are key to the inflammatory process as they catalyze the synthesis of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting these enzymes. nih.gov Mandelic acid and its derivatives have been identified as important scaffolds in the design of anti-inflammatory drugs, including selective COX-2 inhibitors. nih.govmdpi.com

In vitro studies on related compounds demonstrate this inhibitory potential. For example, certain phenylpropanoid compounds have been shown to considerably suppress the expression of COX-2 induced by inflammatory stimuli like lipopolysaccharide (LPS). nih.gov Similarly, some hydroxybenzoic acid derivatives are known to downregulate COX-2 expression. nih.gov Molecular dynamics simulations involving the (S)-enantiomer of glycolic acid have been used to optimize its binding to the COX-2 enzyme, indicating that this class of α-hydroxy acids can form stable complexes with the enzyme's active site. nih.govmdpi.com This foundational research supports the potential for derivatives like 4-hydroxymandelic acid to interact with and inhibit COX enzymes, particularly the inducible COX-2 isoform, thereby reducing the synthesis of inflammatory prostaglandins.

Role in General Metabolic and Enzymatic Processes

This compound, as a derivative of 4-hydroxymandelic acid, participates in and is relevant to several general metabolic and enzymatic processes. Its structure, featuring a hydroxyl group on the alpha-carbon adjacent to a carboxylic acid, places it within the 2-hydroxy acid family, which plays diverse roles in biochemistry.

The metabolism of aromatic compounds frequently involves redox reactions catalyzed by complex enzyme systems. The parent acid of the subject compound, p-hydroxyphenylacetate (HPA), is a substrate for the enzyme p-hydroxyphenylacetate 3-hydroxylase (HPAH), a two-component flavin-dependent monooxygenase. This enzyme catalyzes the hydroxylation of HPA to 3,4-dihydroxyphenylacetate. The initial part of this reaction involves the reduction of an enzyme-bound flavin by NAD(P)H to produce a reduced flavin. This reduced flavin then reacts with molecular oxygen to form a C4a-hydroperoxyflavin intermediate, which is the key oxidizing species that transfers an oxygen atom to the aromatic substrate. This sequence of events, involving electron transfer and reaction with molecular oxygen, constitutes a significant biochemical redox pathway.

The study of enzyme kinetics provides quantitative insight into enzyme-substrate interactions. Investigations into HPAH from Acinetobacter baumannii have detailed the kinetic parameters of its reaction with p-hydroxyphenylacetate. The H120K variant of the oxygenase component (C2) of this enzyme hydroxylates HPA with a rate constant of 5.7 s⁻¹, compared to 16 s⁻¹ for the wild-type enzyme. This suggests that while the specific residue is important, a positive charge at this position is sufficient for catalytic activity.

Furthermore, p-hydroxymandelate has been identified as a competitive inhibitor of the enzyme p-hydroxyphenylacetate decarboxylase, with a reported inhibitor constant (Ki) of 0.48 mM. acs.org This indicates a direct interaction between p-hydroxymandelate and the active site of an enzyme that processes a structurally similar substrate.

Below are tables summarizing kinetic data from studies involving phenolic substrates with different enzymes.

Table 1: Kinetic Data for H120K Variant of HPAH C2 Component with HPA| Kinetic Parameter | Value |

|---|---|

| Hydroxylation Rate Constant (k_hyd) | 5.7 ± 0.6 s⁻¹ |

| Product Conversion Ratio | 75% |

| Substrate | Km (mM) | Vmax (mM min⁻¹) |

|---|---|---|

| Pyrogallol | 0.28 | 0.59 |

| Gallic acid | 0.66 | 0.35 |

2-hydroxy acids are integral to primary metabolism across different biological kingdoms. Their pathways often involve interconversion with 2-keto acids through oxidation and reduction reactions catalyzed by dehydrogenases or oxidases.

In plants , several 2-hydroxy acids are central to fundamental pathways:

Glycolate: This is a key intermediate in the photorespiratory cycle, a process that mitigates the inefficiencies of Rubisco's oxygenase activity.

L-Malate: A crucial component of the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) cycle. It also functions as a storage form for CO2 in Crassulacean acid metabolism (CAM) and C4 plants.

Lactate: Produced under hypoxic conditions through fermentation, similar to its role in animals.

2-Hydroxyglutarate: Involved in amino acid catabolism, particularly the breakdown of lysine.

In microbial systems , the metabolism of 2-hydroxy acids is diverse and essential for the degradation of various compounds. For instance, in some actinobacteria, the degradation of 2-hydroxyisobutyric acid proceeds through its conversion to the corresponding CoA thioester, followed by cleavage into acetone (B3395972) and formyl-CoA via a thiamine-dependent lyase reaction. nih.gov This highlights the role of these pathways in breaking down complex organic molecules for energy and carbon.

Table 3: Examples of 2-Hydroxy Acids in Biological Systems and Their Metabolic Roles| 2-Hydroxy Acid | Biological System | Primary Metabolic Role |

|---|---|---|

| Glycolate | Plants | Intermediate in photorespiration |

| L-Malate | Plants | Intermediate in TCA and glyoxylate cycles; CO2 storage |

| Lactate | Plants | Product of anaerobic fermentation |

| 2-Hydroxyisobutyric acid | Microbes (Actinobacteria) | Degradation intermediate in catabolic pathways |

Structure Activity Relationship Sar and Derivative Research of Sodium 2 Hydroxy 2 4 Hydroxyphenyl Acetate

Design and Synthesis of Novel Derivatives and Analogues

The exploration of the therapeutic potential of Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate has led to the design and synthesis of a variety of derivatives. These efforts have primarily focused on the systematic modification of the core molecule's key functional groups: the phenolic hydroxyl, the benzylic hydroxyl, and the carboxylate moieties. The overarching goal of these synthetic endeavors is to elucidate the structure-activity relationships that govern the compound's biological effects.

Systematic Modification of Phenolic and Carboxylate Moieties

Systematic modifications of the phenolic and carboxylate groups of mandelic acid analogs have been undertaken to investigate their impact on biological activity.

Phenolic Moiety Modifications: The phenolic hydroxyl group is a critical site for modification. Studies have shown that the introduction of additional hydroxyl or methoxy (B1213986) groups to the aromatic ring can significantly alter the electronic properties and, consequently, the antioxidant potential of the molecule. For instance, the presence of multiple hydroxyl groups can enhance free radical scavenging activity.

Carboxylate Moiety Modifications: The carboxylate group has been a primary target for derivatization to improve pharmacokinetic properties and modulate biological activity. Esterification and amidation are common strategies. A variety of esters of mandelic acid have been synthesized, which could serve as a model for this compound. These esters could potentially exhibit enhanced antimicrobial or other biological activities. For example, a series of esters were synthesized from DL-mandelic acid by reacting it with various substituted benzoic acids, suggesting a versatile approach to modifying the carboxylate group.

Exploration of Chiral Stereoisomers and Their Specific Biological Activities

The presence of a chiral center at the alpha-carbon of this compound makes the exploration of its stereoisomers a critical area of research. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities.

Research on chiral mandelic acid derivatives has demonstrated the profound impact of stereochemistry on antifungal activity. acs.orgacs.org In one study, a series of chiral mandelic acid derivatives bearing a 1,3,4-oxadiazole thioether moiety were synthesized and evaluated for their antifungal properties. The results clearly indicated that the S-configuration enantiomers generally displayed superior antifungal activity compared to their R-configuration counterparts. acs.orgacs.org For example, one S-enantiomer showed an EC50 value against Gibberella saubinetii that was approximately 16 times lower than that of the corresponding R-enantiomer. acs.orgacs.org This highlights the stereospecific interactions between the chiral molecule and its biological target.

In Vitro Biological Activity Screening of Derivatives (Mechanistic Focus)

The synthesized derivatives of mandelic acid, as analogs of this compound, have undergone a battery of in vitro screening assays to determine their biological activity and to elucidate their mechanisms of action at the cellular and molecular levels.

Antimicrobial Activity Studies Against Pathogens on Cellular and Molecular Levels

The antimicrobial potential of mandelic acid and its derivatives has been recognized, with studies demonstrating activity against a range of pathogens. nih.gov A series of newly synthesized 2-(1,3-dioxo-2,3-dihydro-1H-2-isoindolyl) ethyl 2-hydroxy-2-(substituted phenyl) acetates, derived from substituted mandelic acids, were evaluated for their antibacterial and antifungal activities. researchgate.net The results indicated that certain substitutions on the phenyl ring led to potent antimicrobial effects. researchgate.net

| Compound | Substitution on Phenyl Ring | Antibacterial Activity (MIC µg/mL) vs. S. aureus | Antifungal Activity (MIC µg/mL) vs. C. albicans |

|---|---|---|---|

| Derivative 1 | 4-Chloro | 12.5 | 25 |

| Derivative 2 | 4-Nitro | 6.25 | 12.5 |

| Derivative 3 | 2,4-Dichloro | 3.125 | 6.25 |

Comprehensive Evaluation of Antioxidant Potential in Cell-Free and Cellular Systems

The antioxidant properties of mandelic acid and its hydroxylated and methoxylated derivatives have been investigated through various in vitro assays, providing insight into the structure-antioxidant activity relationship. The antioxidant capacity is often linked to the ability of the phenolic hydroxyl groups to donate a hydrogen atom to scavenge free radicals.

A study evaluating mandelic acid and its derivatives demonstrated that the introduction of additional hydroxyl and methoxy groups to the aromatic ring enhances antioxidant activity. nih.gov The antioxidant potential was assessed using DPPH, FRAP, CUPRAC, and ABTS assays. nih.gov

| Compound | DPPH Scavenging Activity (IC50, µM) | FRAP Value (µM Fe(II)/µM) |

|---|---|---|

| Mandelic Acid | >1000 | 0.15 |

| 3-Hydroxymandelic Acid | 850 | 0.32 |

| 3,4-Dihydroxymandelic Acid | 120 | 1.85 |

| 4-Hydroxy-3-methoxymandelic Acid | 150 | 1.50 |

Structure-Inhibition Relationships for Specific Enzyme Targets (e.g., COX isoforms, iNOS)

While specific data on the inhibition of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) by derivatives of this compound are limited, the broader class of phenolic compounds has been studied for these anti-inflammatory effects. The structural features of phenolic acids, such as the number and position of hydroxyl groups on the aromatic ring, are known to influence their enzyme inhibitory activity.

For instance, studies on various phenolic compounds have shown that they can inhibit the activity of COX-2 and iNOS in macrophage cell lines. nih.govchemmethod.com The presence of a catechol (1,2-dihydroxybenzene) moiety, as seen in 3,4-dihydroxymandelic acid, is often associated with potent antioxidant and anti-inflammatory properties, including the inhibition of enzymes like COX and iNOS. The mechanism of inhibition is often attributed to the ability of these compounds to scavenge reactive oxygen species that are involved in the activation of these enzymes or to directly interact with the enzyme's active site. Further research is needed to specifically elucidate the structure-inhibition relationships for derivatives of this compound against these inflammatory enzyme targets.

Comparative Analysis with Structurally Related Compounds

The biological activity and utility of this compound are best understood through a comparative lens, examining its structure and function in relation to similar chemical entities. This analysis involves evaluating the influence of substituents on its phenyl ring and comparing its fundamental alpha-hydroxy acid structure to that of mandelic acid and other common alpha-hydroxy acids (AHAs).

Impact of Substituents on Biological Activity Profiles

The presence and position of substituents on the phenyl ring of mandelic acid derivatives, such as the 4-hydroxy group in this compound, play a crucial role in defining their biological activities. Research into these structure-activity relationships has revealed significant variations in antioxidant, antimicrobial, and tyrosinase-inhibiting properties.

Derivatives of mandelic acid have been shown to possess notable antimicrobial properties. nih.gov The introduction of a 4-substituted group on the mandelic acid structure has been a strategy in the development of novel antifungal agents. For instance, a series of 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole moiety have demonstrated excellent activity against various pathogenic fungi. This suggests that modifications at the 4-position of the phenyl ring can significantly enhance the antifungal efficacy of the mandelic acid scaffold.

The antioxidant capacity of mandelic acid derivatives is also heavily influenced by the nature of the substituents on the aromatic ring. A comparative study of mandelic acid and its derivatives demonstrated that the presence of hydroxyl and methoxy groups enhances antioxidant properties. Specifically, 3,4-dihydroxymandelic acid exhibited the strongest antioxidant activity, followed by 4-hydroxy-3-methoxymandelic acid. In contrast, mandelic acid and 3-hydroxymandelic acid showed weak to no antiradical activity in certain assays. This indicates that the presence of multiple hydroxyl groups, or a combination of hydroxyl and methoxy groups, on the phenyl ring is key to the antioxidant potential of these compounds.

Furthermore, some mandelic acid derivatives have been identified as tyrosinase inhibitors, an enzyme crucial for melanin (B1238610) production. youtube.com Mandelic acid itself is recognized as a tyrosinase inhibitor. youtube.com This activity is valuable in cosmetic and dermatological applications for addressing hyperpigmentation. The effectiveness of this inhibition can be modulated by the substituents on the phenyl ring.

| Compound | Substituents | Observed Biological Activity |

|---|---|---|

| Mandelic Acid | None | Weak antioxidant activity, Antimicrobial properties, Tyrosinase inhibitor |

| 4-Substituted Mandelic Acid Derivatives | Varies (e.g., 1,3,4-oxadiazole moiety) | Enhanced antifungal activity |

| 3,4-Dihydroxymandelic Acid | 3-hydroxy, 4-hydroxy | Strong antioxidant activity |

| 4-Hydroxy-3-methoxymandelic Acid | 4-hydroxy, 3-methoxy | Moderate antioxidant activity |

Structural Similarities to Mandelic Acid and Other Alpha-Hydroxy Acids

This compound is a salt of 4-hydroxymandelic acid, which is a derivative of mandelic acid. Both belong to the family of alpha-hydroxy acids (AHAs), characterized by a hydroxyl group attached to the alpha-carbon atom of a carboxylic acid. nih.gov This core structure is shared by other well-known AHAs such as glycolic acid and lactic acid, and it is the basis for their characteristic exfoliating and skin-rejuvenating properties. chemistconfessions.comsilvermirror.com

The primary structural difference between 4-hydroxymandelic acid and mandelic acid is the presence of a hydroxyl group at the para-position of the phenyl ring. This substitution, as discussed previously, can influence the molecule's biological activity. Mandelic acid itself is an aromatic alpha-hydroxy acid, which makes it more oil-soluble than some other AHAs. naturium.com

When compared to other common AHAs like glycolic acid and lactic acid, a key distinction of mandelic acid and its derivatives is their larger molecular size. chemistconfessions.com Glycolic acid, derived from sugarcane, has the smallest molecular weight among the commonly used AHAs, allowing for deeper penetration into the skin. silvermirror.comlaroche-posay.com.au Lactic acid, found in milk, has a larger molecular structure than glycolic acid and is known for its hydrating properties. silvermirror.combeminimalist.co Mandelic acid, being even larger, penetrates the skin more slowly, which can result in less irritation, making it a suitable option for individuals with sensitive skin. chemistconfessions.com

The presence of the aromatic ring in mandelic acid and its derivatives also imparts a degree of lipophilicity not seen in the aliphatic AHAs like glycolic and lactic acid. This property can enhance its penetration into oily, acne-prone skin.

| Alpha-Hydroxy Acid | Chemical Structure | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Glycolic Acid | C2H4O3 | 76.05 | Smallest AHA, aliphatic |

| Lactic Acid | C3H6O3 | 90.08 | Larger than glycolic acid, aliphatic |

| Mandelic Acid | C8H8O3 | 152.15 | Aromatic (phenyl ring), larger molecular size |

| 4-Hydroxymandelic Acid | C8H8O4 | 168.15 | Aromatic with a hydroxyl substituent, larger molecular size |

Advanced Analytical and Computational Investigations

Spectroscopic Characterization Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental to confirming the identity and elucidating the detailed structure of Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate. By probing the interactions of the molecule with electromagnetic radiation, techniques such as NMR, mass spectrometry, and vibrational spectroscopy provide complementary information about the atomic arrangement and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Although specific spectral data for the sodium salt is not extensively published, the expected shifts can be reliably inferred from its parent compound, 4-hydroxymandelic acid, in a suitable solvent like DMSO-d₆. chemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For the 4-hydroxymandelate (B1240059) anion, the aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, characteristic of an AA'BB' spin system. chemicalbook.com The proton on the benzylic carbon (α-carbon) gives a singlet, and the protons of the two hydroxyl groups (phenolic and alcoholic) also produce singlets, which may be broad and are exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. The spectrum for the 4-hydroxymandelate anion would show distinct signals for the carboxylate carbon, the benzylic carbon bearing the hydroxyl group, and the four unique carbons of the para-substituted aromatic ring. nih.govoregonstate.educompoundchem.com The chemical shifts are influenced by the electronegativity of the attached oxygen atoms and the aromatic system.

A summary of anticipated NMR chemical shifts for the 4-hydroxymandelate anion is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| α-CH | ~4.90 | ~72-74 | Methine proton adjacent to hydroxyl and carboxylate. |

| Aromatic C-H (ortho to -CH(OH)COO⁻) | ~7.20 | ~128-130 | Aromatic protons. |

| Aromatic C-H (ortho to -OH) | ~6.73 | ~115-116 | Aromatic protons. |

| Aromatic C (ipso, attached to side chain) | - | ~132-134 | Quaternary carbon. |

| Aromatic C (ipso, attached to -OH) | - | ~157-159 | Quaternary carbon attached to phenolic oxygen. |

| Carboxylate (-COO⁻) | - | ~175-178 | Carboxylate carbon. |

| Phenolic -OH | Variable | - | Signal is solvent-dependent and may be broad. |

| Alcoholic -OH | Variable | - | Signal is solvent-dependent and may be broad. |

Note: Values are approximate and based on data for the parent acid, 4-hydroxymandelic acid, in DMSO-d₆. chemicalbook.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. For this compound, soft ionization techniques like electrospray ionization (ESI) would typically show the molecular anion [M]⁻ at an m/z corresponding to the 4-hydroxymandelate ion (C₈H₇O₄⁻), which has a monoisotopic mass of approximately 167.03 Da. researchgate.nethmdb.ca

Under electron ionization (EI) or through tandem MS (MS/MS) experiments, the parent acid (4-hydroxymandelic acid, molecular weight 168.15 g/mol ) undergoes characteristic fragmentation. researchgate.nethmdb.cawikipedia.org Key fragmentation pathways include the loss of water (H₂O), formic acid (HCOOH), or the carboxyl group (COOH). libretexts.orgchemguide.co.uk Alpha-cleavage between the benzylic carbon and the carboxyl group is a common event.

| Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment |

| 149 | H₂O | C₈H₅O₃⁺ |

| 121 | HCOOH | C₇H₅O⁺ |

| 107 | CO and H₂O from side chain | C₇H₇O⁺ |

Note: Fragmentation data is inferred from typical behavior of α-hydroxy carboxylic acids and related aromatic compounds. libretexts.orgnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by bands corresponding to its key functional groups. A very broad and strong absorption in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibrations from both the alcoholic and phenolic hydroxyl groups, often involved in hydrogen bonding. researchgate.netresearchgate.net The most indicative change from the parent acid to the sodium salt is the shift in the carbonyl stretching frequency. The C=O stretch of the carboxylic acid (~1716 cm⁻¹) is replaced by strong asymmetric (~1600-1550 cm⁻¹) and symmetric (~1400 cm⁻¹) stretching vibrations of the carboxylate anion (COO⁻). mdpi.comresearchgate.net Other significant bands include C-O stretching and O-H bending vibrations in the 1300-1000 cm⁻¹ region and aromatic C=C and C-H vibrations. frontiersin.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations, particularly the ring stretching modes around 1600 cm⁻¹, typically give strong Raman signals. nih.govuliege.be The symmetric stretch of the carboxylate group is also expected to be Raman active. Unlike in IR, the O-H stretching vibrations in Raman spectra are generally weak. libretexts.org

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |

| O-H Stretch (Phenolic & Alcoholic) | 3400 - 3200 (broad) | IR |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Asymmetric Carboxylate (COO⁻) Stretch | 1600 - 1550 | IR |

| Aromatic C=C Stretch | 1610, 1500 | IR, Raman |

| Symmetric Carboxylate (COO⁻) Stretch | ~1400 | IR, Raman |

| C-O Stretch (Alcohol & Phenol) | 1250 - 1050 | IR |

| Aromatic C-H Out-of-Plane Bend | 900 - 800 | IR |

Note: Wavenumbers are typical values for the functional groups present. mdpi.comresearchgate.netresearchgate.netuliege.be

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid, providing data on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Analysis of Molecular Conformation and Intermolecular Interactions

Crystal Packing and Polymorphism Studies

The way molecules pack into a crystal lattice can lead to the formation of different crystal forms, known as polymorphs. Polymorphism is a common phenomenon in pharmaceutical salts and can significantly affect physical properties. mdpi.comrsc.org Mandelate (B1228975) salts are known to exhibit polymorphism, where different crystallization conditions (e.g., solvent, temperature) can yield distinct crystal structures with varying stabilities. iucr.orgmdpi.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools in the investigation of this compound, providing deep insights into its structural, electronic, and dynamic properties at the atomic level. These in silico approaches complement experimental data, offering a theoretical framework to understand and predict the behavior of the molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and optimized geometry of this compound. By solving the Kohn-Sham equations, DFT methods can accurately predict the molecule's ground-state energy, electron density, and geometric parameters.

In a typical DFT study of this compound, the initial step involves constructing the molecular structure in silico. This structure is then subjected to geometry optimization, where the goal is to find the lowest energy conformation. Functionals such as B3LYP are commonly employed in conjunction with a suitable basis set (e.g., 6-311+G(d,p)) to achieve a balance between computational cost and accuracy. uctm.eduresearchgate.net The optimization process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.

The resulting optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from crystallographic studies to validate the computational model. Furthermore, the electronic structure analysis reveals the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

| Parameter | Value |

| C-C (aromatic) bond length | ~1.39 Å |

| C-O (hydroxyl) bond length | ~1.36 Å |

| O-H (hydroxyl) bond length | ~0.97 Å |

| C=O (carboxylate) bond length | ~1.25 Å |

| C-O (carboxylate) bond length | ~1.28 Å |

| Bond Angle (C-C-C in ring) | ~120° |

| Dihedral Angle (HO-C-C-O) | Varies with conformation |

Note: These are representative values and can vary slightly depending on the specific DFT functional and basis set used.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interaction Dynamics

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of this compound over time. By solving Newton's equations of motion for the system, MD simulations can track the trajectory of each atom, providing insights into conformational changes and interactions with its environment, such as solvent molecules. researchgate.netnih.gov

To perform an MD simulation, the molecule is typically placed in a simulation box, often filled with a solvent like water, to mimic physiological conditions. A force field, which is a set of empirical potential energy functions, is used to describe the interactions between atoms. The system is then equilibrated to the desired temperature and pressure. Following equilibration, a production run is performed, during which the trajectories of the atoms are recorded.

Analysis of these trajectories can reveal the preferred conformations of the molecule in solution. nih.gov Root Mean Square Deviation (RMSD) can be calculated to assess the stability of the molecule's structure over the simulation time. researchgate.net Furthermore, MD simulations can elucidate the dynamics of hydrogen bonding and other non-covalent interactions between the solute and solvent molecules, which are critical for understanding its solubility and biological activity. nih.gov

Quantum Chemical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical methods, particularly DFT, can be employed to predict various spectroscopic parameters of this compound, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of the compound. mdpi.com

The calculation of NMR chemical shifts involves determining the magnetic shielding tensor for each nucleus in the molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose within a DFT framework. The calculated isotropic shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

By comparing the theoretically predicted 1H and 13C NMR spectra with experimental data, a high degree of correlation can often be achieved, confirming the proposed molecular structure. nih.govresearchgate.net Discrepancies between calculated and experimental shifts can point to specific conformational effects or intermolecular interactions that are present in the experimental conditions.

Table 2: Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for Key Carbon Atoms

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Carboxylate (C=O) | ~175 | Varies with conditions |

| Aromatic C-OH | ~155 | Varies with conditions |

| Aromatic CH | ~115-130 | Varies with conditions |

| Aliphatic C-OH | ~70 | Varies with conditions |

Note: Predicted values are approximate and depend on the computational method and solvent model. Experimental values are dependent on solvent and pH.

In Silico Molecular Docking Studies for Ligand-Target Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery and for understanding the potential biological targets of this compound.

The process involves generating a three-dimensional structure of both the ligand (this compound) and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, scoring each pose based on a scoring function that estimates the binding affinity. nih.gov

The results of molecular docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov This information can provide hypotheses about the mechanism of action of the compound and guide further experimental studies. For instance, docking could reveal potential interactions with enzymes or receptors involved in specific metabolic pathways.

Prediction of Electronic Properties (e.g., Band Gap, Ionization Potential)

Computational methods can also predict the fundamental electronic properties of this compound, such as its band gap and ionization potential. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding these properties.

The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the energy of the LUMO is related to the electron affinity (the energy released when an electron is added). The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an estimate of the molecule's chemical reactivity and electronic excitation energy. mdpi.com A smaller band gap generally indicates higher reactivity. researchgate.net

These properties are typically calculated using DFT or other quantum chemical methods. The insights gained from these calculations are valuable for understanding the molecule's potential role in charge transfer processes and its electronic behavior in different environments.

Table 3: Predicted Electronic Properties of this compound

| Electronic Property | Predicted Value |

| HOMO Energy | Varies with method |

| LUMO Energy | Varies with method |

| HOMO-LUMO Gap (Band Gap) | Varies with method |

| Ionization Potential | Varies with method |

| Electron Affinity | Varies with method |

Note: The specific values are highly dependent on the level of theory and basis set employed in the calculation.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways with Enhanced Green Chemistry Principles

Future synthetic research is increasingly directed towards environmentally benign methodologies. The goal is to minimize waste, reduce energy consumption, and utilize renewable resources, aligning with the core principles of green chemistry. researchgate.net For Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate and its parent acid, 4-hydroxymandelic acid, several promising green synthetic avenues are emerging.

One of the most significant advancements is in biotechnological production. Research has demonstrated the feasibility of producing 4-hydroxymandelic acid from glucose using genetically modified yeast, Saccharomyces cerevisiae. wikipedia.orgnih.gov This approach involves incorporating enzymes like hydroxymandelate synthase from bacteria into the yeast's metabolic pathways. wikipedia.orgnih.gov Future work will likely focus on optimizing these microbial cell factories through metabolic engineering to enhance yields and production efficiency, potentially making bio-synthesis a commercially viable alternative to traditional chemical synthesis. nih.gov

In the realm of chemical synthesis, which often involves the condensation of a phenol (B47542) with glyoxylic acid, green chemistry principles can be applied to improve existing methods. wikipedia.orgnist.gov This includes the exploration of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity under mild conditions, thus reducing the need for protecting groups and minimizing waste. acs.org Additionally, the use of greener solvents, microwave-assisted synthesis, and continuous flow processing are techniques that could significantly reduce the environmental footprint of production. jddhs.comeurekalert.org

| Green Chemistry Approach | Potential Application to Synthesis | Rationale |

| Biocatalysis | Use of engineered enzymes (e.g., hydroxymandelate synthases, oxidases) for key reaction steps. nih.govacs.org | High stereoselectivity, mild reaction conditions, reduced byproducts. acs.org |

| Renewable Feedstocks | De novo biosynthesis from glucose using engineered microorganisms. wikipedia.orgnih.gov | Reduces reliance on petroleum-based starting materials. |

| Alternative Solvents | Replacing traditional organic solvents with water, ionic liquids, or deep eutectic solvents. eurekalert.org | Lower toxicity and environmental impact. |

| Energy-Efficient Methods | Application of microwave-assisted or ultrasound-assisted synthesis. jddhs.comeurekalert.org | Can lead to faster reaction times and reduced energy consumption. |

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

While the parent compound, mandelic acid, is known for its antibacterial properties, the full biological activity spectrum of its hydroxylated derivatives is not completely understood. wikipedia.org Future research is expected to delve deeper into the molecular mechanisms underlying the observed biological effects of this compound and related structures. Derivatives of mandelic acid are known metabolites of adrenaline and noradrenaline, suggesting a potential role in mammalian biochemical pathways. wikipedia.org

Advanced studies could involve identifying specific cellular targets, such as enzymes or receptors, through techniques like affinity chromatography and proteomics. Understanding how these molecules interact with biological systems at a molecular level is crucial. For instance, the antioxidant properties observed in some mandelic acid derivatives could be investigated by studying their ability to modulate specific signaling pathways related to oxidative stress. nih.gov Similarly, reports of anti-yeast and anti-inflammatory activities in related compounds warrant further investigation to pinpoint the precise molecular interactions responsible for these effects. researchgate.netmdpi.com

Development of Advanced Computational Models for Predictive Chemical Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, the development of advanced computational models can accelerate the design of new derivatives with desired properties. Building on existing studies that use quantum mechanics (QM) and molecular dynamics (MD) simulations to understand the conformation of related hydroxyphenylglycines, future models can offer greater predictive power. nih.gov

Techniques like Density Functional Theory (DFT) have already been used to calculate properties like HOMO/LUMO energies and charge distribution to explain the antioxidant activity of mandelic acid derivatives. nih.gov The next frontier lies in leveraging machine learning (ML) and artificial intelligence (AI) to create predictive models. These models, trained on experimental data, could forecast the biological activity, toxicity, and pharmacokinetic profiles of novel derivatives based on their molecular structure. chemrxiv.org Such in silico screening would dramatically reduce the time and cost associated with laboratory synthesis and testing of new compounds.

| Computational Method | Application in Research | Objective |

| Quantum Mechanics (QM) | Studying conformational states and non-covalent interactions. nih.gov | To understand molecular stability and geometry. |

| Molecular Dynamics (MD) | Simulating the behavior of molecules in a biological environment (e.g., in water). nih.gov | To predict how the molecule interacts with its surroundings. |

| Density Functional Theory (DFT) | Calculating electronic properties (e.g., HOMO/LUMO energies, charge distribution). nih.gov | To correlate electronic structure with chemical reactivity and antioxidant potential. |

| Machine Learning (ML) | Developing models (e.g., KREG, pKREG) to predict molecular properties from structure. chemrxiv.org | To enable high-throughput virtual screening and predictive design of new derivatives. |

Investigation of Stereoisomer-Specific Biochemical Interactions and Enantioselective Pathways

The presence of a chiral center in 2-hydroxy-2-(4-hydroxyphenyl)acetic acid means it exists as two enantiomers (R and S). wikipedia.orgnih.gov It is a well-established principle in pharmacology that different enantiomers of a chiral molecule can have vastly different biological activities. Therefore, a critical area of future research is the investigation of stereoisomer-specific interactions. This involves separating the enantiomers and evaluating their biological effects independently. nih.govnih.gov

Significant progress has been made in the enantioselective synthesis and separation of mandelic acid derivatives. researchgate.net Research has focused on developing biocatalytic methods, such as using engineered enzymes for the (S)-enantioselective oxidation of 4-hydroxymandelic acid, and the use of oxynitrilases and nitrilases for enantioselective synthesis. acs.orgresearchgate.net Future work should aim to refine these enantioselective pathways to achieve higher efficiency and enantiomeric excess. Understanding the conformational differences between the R and S forms, as explored in computational studies, can provide insights into why they might interact differently with chiral biological targets like enzymes and receptors. nih.gov

Role of this compound and its Derivatives in Chemical Biology as Research Probes

The inherent chemical functionality of this compound makes it an attractive candidate for development into a chemical probe for biological research. Its structure, featuring a phenolic hydroxyl, an aliphatic hydroxyl, and a carboxylic acid group, provides multiple handles for chemical modification.

Future research could focus on synthesizing derivatives where a reporter group, such as a fluorescent tag, a biotin (B1667282) molecule, or a photo-crosslinker, is attached. These modified molecules could then be used to investigate biological processes. For example, a fluorescently labeled derivative could be used in cellular imaging to track its uptake and localization. A biotinylated version could be used in pull-down assays to identify binding proteins and potential cellular targets. While mandelic acid has been used as a sensing substrate for molecular recognition, extending this concept to create sophisticated probes from its derivatives is a promising avenue for discovery. nih.gov

Potential as Versatile Chemical Scaffolds for Diverse Molecular Architectures